molecular formula C6H12N2O B11751266 1-(Aminomethyl)cyclobutanecarboxamide

1-(Aminomethyl)cyclobutanecarboxamide

Cat. No.: B11751266
M. Wt: 128.17 g/mol
InChI Key: MPZAEAKSWSJHOJ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C6H12N2O. It is characterized by a cyclobutane ring substituted with an aminomethyl group and a carboxamide group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include β-amino-carbonyl compounds, amines, and substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • 1-(Aminomethyl)cyclopropanecarboxamide
  • 1-(Aminomethyl)cyclohexanecarboxamide
  • 1-(Aminomethyl)cyclobutanecarboxylic acid

Comparison: 1-(Aminomethyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane and cyclohexane analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-(aminomethyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c7-4-6(5(8)9)2-1-3-6/h1-4,7H2,(H2,8,9)

InChI Key

MPZAEAKSWSJHOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C(=O)N

Origin of Product

United States

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